Lipoxin E4

Description

Lipoxin A4 (LXA4) is a specialized pro-resolving mediator (SPM) derived from arachidonic acid via lipoxygenase pathways. Its systematic name is 5S,6R,15S-trihydroxy-7E,9E,11Z,13E-eicosatetraenoic acid (C₂₀H₃₂O₅; molecular weight 352.5) . LXA4 is biosynthesized during the resolution phase of inflammation and acts as a potent anti-inflammatory and pro-resolving agent. It suppresses neutrophil infiltration, promotes macrophage clearance of apoptotic cells, and modulates cytokine production . Elevated LXA4 levels are observed in conditions like psoriasis, where it may facilitate inflammation resolution .

Properties

Molecular Formula |

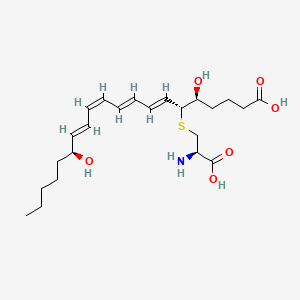

C23H37NO6S |

|---|---|

Molecular Weight |

455.6 g/mol |

IUPAC Name |

(5S,6R,7E,9E,11Z,13E,15S)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-5,15-dihydroxyicosa-7,9,11,13-tetraenoic acid |

InChI |

InChI=1S/C23H37NO6S/c1-2-3-8-12-18(25)13-9-6-4-5-7-10-15-21(31-17-19(24)23(29)30)20(26)14-11-16-22(27)28/h4-7,9-10,13,15,18-21,25-26H,2-3,8,11-12,14,16-17,24H2,1H3,(H,27,28)(H,29,30)/b6-4-,7-5+,13-9+,15-10+/t18-,19-,20-,21+/m0/s1 |

InChI Key |

KVXVULITEYDTNN-HGCWDHQMSA-N |

SMILES |

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N)O |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N)O |

Canonical SMILES |

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N)O |

Synonyms |

lipoxin E4 |

Origin of Product |

United States |

Chemical Reactions Analysis

Enzymatic Conversion and Metabolic Pathways

Lipoxin E4 undergoes rapid enzymatic inactivation to regulate its bioactivity:

-

Primary inactivation route :

These metabolites exhibit reduced binding affinity for Lipoxin receptors (ALX/FPR2), limiting their anti-inflammatory effects .

Receptor-Mediated Actions

This compound binds to ALX/FPR2 receptors on immune cells, triggering:

Enzyme Inhibition

-

Competitive inhibition of leukotriene biosynthesis :

this compound reduces 5-lipoxygenase (5-LO) activity by competing for arachidonic acid, decreasing leukotriene B4 (LTB4) production .

Analytical Methods for Reaction Monitoring

| Technique | Application | Key Findings |

|---|---|---|

| HPLC | Purification of this compound | Confirms ≥95% purity post-synthesis. |

| NMR Spectroscopy | Structural elucidation | Identifies hydroxyl groups at C5, C6, and C15 positions. |

| LC-MS/MS | Quantitative analysis | Detects this compound at picomolar levels in biological samples. |

Stability and Degradation

This compound is chemically unstable due to:

-

Oxidation at the conjugated tetraene structure.

-

Light sensitivity , requiring storage in inert atmospheres .

Stable analogs (e.g., 15-epi-Lipoxin E4) resist enzymatic inactivation and exhibit prolonged half-life in vivo .

Functional Comparisons with Other Lipoxins

| Property | This compound | Lipoxin A4 |

|---|---|---|

| Primary Source | Leukocytes/endothelial cells | Neutrophils/epithelial cells |

| Key Receptor | ALX/FPR2 | ALX/FPR2 |

| Anti-inflammatory Action | Inhibits IL-13 and IL-4 | Blocks neutrophil chemotaxis |

| Metabolic Stability | Low (rapidly inactivated) | Moderate (stable analogs available) |

This compound’s chemical reactions underscore its role as a potent pro-resolving mediator, though its therapeutic potential is limited by rapid metabolic inactivation. Advances in synthesizing stable analogs may enhance its clinical applicability in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Lipoxin A4 belongs to a broader family of lipid mediators, including lipoxins, leukotrienes, resolvins, and prostaglandins. Below is a detailed comparison:

Lipoxin B4 (LXB4)

- Structure : LXB4 has hydroxy groups at positions 5S,14R,15S and double bonds at 6E,8Z,10E,12E (vs. LXA4’s 5S,6R,15S and 7E,9E,11Z,13E) .

- Function : Both LXA4 and LXB4 are pro-resolving, but LXB4 exhibits distinct receptor interactions. For example, LXB4 binds to the ALX/FPR2 receptor with lower affinity than LXA4 and shows unique roles in regulating vascular permeability .

Leukotriene E4 (LTE4)

- Structure: LTE4 is a cysteinyl leukotriene with a glutathione-derived structure, distinct from the trihydroxy tetraenoic acid backbone of LXA4 .

- Function : Leukotrienes (e.g., LTB4, LTC4, LTD4, LTE4) are pro-inflammatory, promoting bronchoconstriction and neutrophil recruitment. In contrast, LXA4 counteracts these effects by inhibiting leukotriene biosynthesis and receptor signaling .

- Cross-Reactivity : ELISA assays for LXA4 show <0.01% cross-reactivity with LTE4, confirming structural and functional divergence .

Resolvin E1 (RvE1)

- Biosynthesis: RvE1 is derived from eicosapentaenoic acid (EPA), an omega-3 fatty acid, whereas LXA4 originates from arachidonic acid .

- Function : Both resolve inflammation, but RvE1 specifically enhances phagocytosis of apoptotic neutrophils and downregulates NF-κB signaling. LXA4 additionally promotes tissue repair via epithelial cell proliferation .

Prostaglandins (e.g., 6-keto-PGF1α)

- Biosynthesis : Prostaglandins are cyclooxygenase (COX) pathway products, while LXA4 is synthesized via lipoxygenase interactions .

- Function : Prostaglandins like 6-keto-PGF1α (a prostacyclin metabolite) regulate vasodilation and platelet aggregation. LXA4 and prostaglandins can synergize in resolving inflammation but act through distinct receptors .

Key Research Findings and Data Tables

Table 1: Structural Comparison of Lipoxins and Leukotrienes

| Compound | Hydroxy Groups | Double Bonds | Molecular Formula | Role in Inflammation |

|---|---|---|---|---|

| LXA4 | 5S,6R,15S | 7E,9E,11Z,13E | C₂₀H₃₂O₅ | Pro-resolving |

| LXB4 | 5S,14R,15S | 6E,8Z,10E,12E | C₂₀H₃₂O₅ | Pro-resolving |

| LTE4 | None (cysteinyl group) | 6E,8Z,11Z | C₂₀H₃₁N₃O₅S | Pro-inflammatory |

Table 2: Functional Roles in Arachidonic Acid Metabolism

Q & A

Basic Research Questions

Q. How can researchers detect and quantify Lipoxin E4 in biological samples with high specificity?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to account for matrix effects. For non-invasive studies, enzyme-linked immunosorbent assays (ELISAs) with monoclonal antibodies (e.g., clones validated for cross-reactivity ≤5%) are recommended. Include negative controls (e.g., lipoxin-deficient samples) to validate specificity .

- Key Considerations :

- LC-MS/MS requires optimization of ionization parameters (e.g., electrospray ionization in negative mode) and collision energy for fragmentation.

- ELISA kits must be validated against gold-standard LC-MS/MS data to avoid false positives from structurally related eicosanoids.

Q. What experimental models are suitable for studying this compound’s anti-inflammatory mechanisms?

- Methodological Answer :

- In vitro : Primary human macrophages or neutrophils treated with inflammatory stimuli (e.g., LPS or TNF-α) and co-incubated with this compound (10–100 nM). Measure cytokine secretion (e.g., IL-6, IL-8) via multiplex assays.

- In vivo : Murine models of acute inflammation (e.g., zymosan-induced peritonitis) with this compound administered intravenously (0.1–1 µg/kg). Track leukocyte infiltration and pro-resolving mediators (e.g., resolvins) .

- Validation : Compare results with ALX/FPR2 receptor knockout models to confirm receptor-specific effects.

Q. How should researchers address the instability of this compound in experimental settings?

- Methodological Answer :

- Store this compound in argon-flushed vials at −80°C.

- Use cell culture media supplemented with fatty acid-free bovine serum albumin (0.1%) to prevent aggregation.

- Conduct stability assays under experimental conditions (e.g., pH, temperature) using LC-MS/MS to quantify degradation over time .

Advanced Research Questions

Q. How can contradictory data on this compound’s pro-resolving vs. pro-inflammatory roles be resolved?

- Methodological Answer :

- Dose-Response Analysis : Test this compound across a wider concentration range (1 pM–1 µM) to identify biphasic effects.

- Context-Specific Factors : Evaluate the impact of disease microenvironments (e.g., pH, oxidative stress) on receptor binding using surface plasmon resonance (SPR).

- Meta-Analysis : Pool data from ≥10 independent studies (via PRISMA guidelines) to identify confounding variables (e.g., sample timing, donor variability) .

- Example Contradiction : this compound may suppress IL-6 in chronic inflammation but transiently elevate it in acute settings due to feedback loops.

Q. What strategies optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Stereoselective Synthesis : Use chiral auxiliaries or enzymatic catalysis (e.g., lipoxygenase mutants) to control hydroxyl group configuration.

- SAR Validation : Test analogs in ALX/FPR2-transfected HEK293 cells with calcium flux assays. Correlate efficacy with molecular docking simulations (e.g., AutoDock Vina) .

- Data Table :

| Analog | EC₅₀ (nM) | Receptor Binding (ΔG, kcal/mol) | Anti-inflammatory Activity (% Inhibition) |

|---|---|---|---|

| LXA4 | 5.2 | −8.7 | 78% |

| 15-epi-LXE4 | 12.4 | −7.9 | 62% |

Q. How can researchers design experiments to isolate this compound’s effects from overlapping pathways (e.g., resolvins)?

- Methodological Answer :

- Pathway Inhibition : Use selective COX-2/LOX inhibitors (e.g., celecoxib or baicalein) to block parallel eicosanoid synthesis.

- Single-Cell RNA Sequencing : Profile immune cells exposed to this compound to identify unique transcriptomic signatures vs. resolvin-treated cohorts .

- Critical Control : Include sham-treated groups to account for solvent effects (e.g., ethanol or DMSO).

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in preclinical studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ and maximal efficacy.

- Multivariate Analysis : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., varying doses and timepoints).

- Power Analysis : Ensure n ≥ 6/group to detect a 20% effect size with 80% power (α = 0.05) .

Q. How can researchers ensure reproducibility in this compound studies given variability in biological sources?

- Methodological Answer :

- Standardized Protocols : Adopt CONSORT or ARRIVE guidelines for animal studies, including blinding and randomization.

- Interlab Validation : Share aliquots of this compound and primary cells across ≥3 labs to assess protocol robustness.

- Metadata Reporting : Document donor demographics (e.g., age, sex), storage conditions, and passage numbers for cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.